

Characterization of Cu-Ga films using XPS and LEED

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Compound of Interest

Compound Name: *Copper;gallium*

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Application Note & Protocol

Topic: Synergistic Surface Characterization of Cu-Ga Bimetallic Films Using X-ray Photoelectron Spectroscopy (XPS) and Low-Energy Electron Diffraction (LEED)

Audience: Researchers, scientists, and materials development professionals.

Executive Summary

Copper-Gallium (Cu-Ga) alloys are pivotal materials, particularly as precursors for Cu(In,Ga)Se₂ (CIGS) thin-film solar cells and in catalysis.^{[1][2]} The surface composition, chemical state, and atomic arrangement of these films dictate their performance. This document provides a comprehensive guide to characterizing Cu-Ga thin films using the complementary surface-sensitive techniques of X-ray Photoelectron Spectroscopy (XPS) and Low-Energy Electron Diffraction (LEED). XPS provides quantitative elemental and chemical state information, while LEED reveals the long-range crystallographic order of the surface. By combining these techniques, researchers can develop a holistic understanding of the film's surface, correlating its synthesis parameters with its fundamental properties. This guide details the underlying principles, provides field-tested experimental protocols, and explains the logic behind data interpretation for a robust and self-validating characterization workflow.

Fundamental Principles: A Dual-Pronged Approach

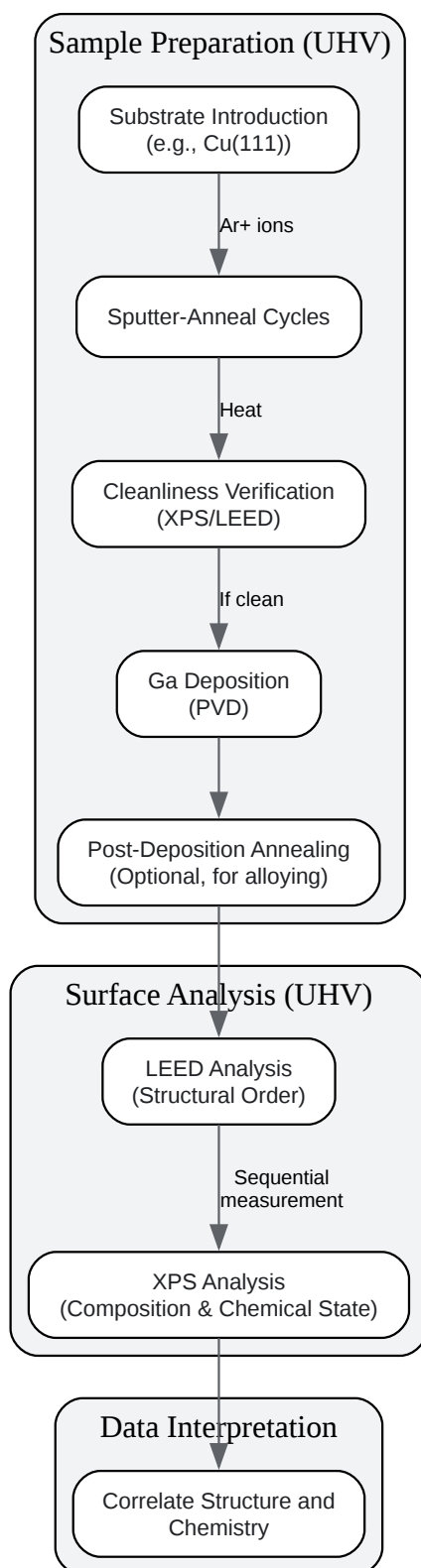
The characterization of a bimetallic thin film requires understanding both what is on the surface (composition and chemistry) and how it is arranged (structure). XPS and LEED are ideal for this purpose as they are both highly surface-sensitive, probing only the top few atomic layers of a material.[3][4]

- X-ray Photoelectron Spectroscopy (XPS): This technique identifies the elemental composition and, critically, the chemical (oxidation) states of those elements. An X-ray beam irradiates the sample, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and shifts based on the local chemical environment, allowing for the differentiation of metallic Cu^0 from oxidized Cu^+ or Cu^{2+} states. [5][6]
- Low-Energy Electron Diffraction (LEED): This technique provides information about the surface's crystallographic structure. A collimated beam of low-energy electrons (20-200 eV) is directed at the sample.[7] The wavelength of these electrons is comparable to interatomic distances, causing them to diffract off the periodic array of surface atoms.[3] The elastically scattered electrons that interfere constructively form a diffraction pattern on a fluorescent screen, which is essentially a map of the surface's reciprocal lattice.[8] A sharp, well-defined pattern indicates a well-ordered, crystalline surface, while a diffuse background suggests a disordered or amorphous structure.

The synergy between these techniques allows for a complete picture: XPS can confirm the presence of a Cu-Ga alloy on the surface, and LEED can determine if that alloy has formed an ordered structure, such as a $(\sqrt{3} \times \sqrt{3})R30^\circ$ reconstruction, or if it exists as a disordered solid solution.[2]

Comprehensive Experimental Workflow

A successful characterization relies on a meticulous and logical experimental sequence, typically performed entirely within an Ultra-High Vacuum (UHV) environment to prevent surface contamination.



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Caption: High-level workflow for Cu-Ga film characterization.

Part A: X-ray Photoelectron Spectroscopy (XPS)

Protocol & Interpretation

Detailed XPS Protocol

This protocol assumes the use of a standard UHV XPS system equipped with a monochromatic Al K α X-ray source and a hemispherical electron analyzer.

Step 1: Instrument Calibration & Sample Preparation

- **Calibration:** Ensure the spectrometer is calibrated. For conducting samples, this is often done by setting the Cu 2p $_{3/2}$ peak of a clean, sputtered copper foil to 932.62 eV or the Au 4f $_{7/2}$ peak of a clean gold foil to 83.95 eV.^[9] For insulating samples, the adventitious carbon C 1s peak is set to 284.8 eV as a charge reference.^[10]
- **Sample Mounting:** Mount the Cu-Ga film on a compatible sample holder, ensuring good electrical contact to the sample stage to minimize sample charging.
- **UHV Preparation:** Prepare the film surface in-situ. For films deposited ex-situ and exposed to air, this typically involves gentle sputtering with low-energy Ar $^+$ ions (e.g., 500 eV) to remove surface oxides and adventitious carbon. Causality: Aggressive sputtering can alter the stoichiometry and induce damage; therefore, minimal sputtering is crucial.

Step 2: Data Acquisition

- **Survey Scan:** Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy) using a high pass energy (e.g., 160 eV) to identify all elements present on the surface.^[11] This serves as a validation step to confirm the presence of Cu and Ga and check for contaminants (e.g., C, O).
- **High-Resolution Scans:** Acquire high-resolution, narrow-scan spectra for the regions of interest using a lower pass energy (e.g., 20 eV) for better energy resolution.^[9]
 - **Cu 2p:** Core region for identifying copper oxidation states.
 - **Ga 3d or Ga 2p:** Core regions for gallium. Ga 3d is often preferred due to its higher intensity.

- Cu LMM (Auger): The X-ray induced Auger peak provides critical complementary information for distinguishing Cu metal from Cu(I) species.[6][12]
- C 1s & O 1s: To monitor surface cleanliness and oxidation.

Step 3: Data Processing & Analysis

- Energy Referencing: If necessary, correct the binding energy scale for sample charging using the C 1s peak.[10]
- Background Subtraction: Apply a suitable background model (e.g., Shirley or Tougaard) to the high-resolution spectra.
- Peak Fitting (Curve Fitting): Fit the core-level peaks with appropriate synthetic peaks (e.g., Gaussian-Lorentzian functions) to deconvolute different chemical states.[13]
- Quantification: Calculate the atomic concentrations of the surface elements using the integrated peak areas and applying appropriate relative sensitivity factors (RSFs).

Interpreting Cu-Ga XPS Spectra

The primary challenge in Cu XPS is the small chemical shift between the Cu 2p_{3/2} peaks for metallic copper (Cu⁰) and cuprous (Cu⁺) species, which often overlap.[13] Cupric (Cu²⁺) species are more easily identified by their higher binding energy and strong "shake-up" satellite features.[12]

Key Identifiers:

- Cu 2p Spectrum:
 - Cu⁰/Cu⁺: The Cu 2p_{3/2} peak appears around 932.4 - 932.7 eV.[14][15] Distinguishing between them from this peak alone is unreliable.
 - Cu²⁺: The Cu 2p_{3/2} peak is shifted to a higher binding energy (~933.6 eV) and is accompanied by strong satellite peaks between 940-945 eV.[12][15] The absence of these satellites rules out the presence of Cu²⁺.
- Ga 3d Spectrum:

- Ga^0 : The Ga $3d_{5/2}$ peak for metallic gallium is typically observed around 18.5 eV.
- Ga^{3+} (e.g., Ga_2O_3): The peak shifts to a higher binding energy of ~20.5-21.0 eV.
- Modified Auger Parameter (Wagner Plot): To definitively distinguish Cu^0 and Cu^+ , the modified Auger parameter (α') is used. It is calculated as the sum of the Cu $2p_{3/2}$ binding energy and the Cu LMM Auger peak kinetic energy.
 - α' (Cu metal) \approx 1851.3 eV
 - α' (Cu_2O) \approx 1849.1 eV This significant difference provides a robust method for chemical state identification.[\[9\]](#)[\[13\]](#)

Species	Cu $2p_{3/2}$ BE (eV)	Ga $3d_{5/2}$ BE (eV)	Key Features & Notes
Cu Metal (Cu^0)	~932.6	-	Auger Parameter (α') \approx 1851.3 eV. [13]
Cu(I) Oxide (Cu_2O)	~932.5	-	No shake-up satellites. Auger Parameter (α') \approx 1849.1 eV. [13]
Cu(II) Oxide (CuO)	~933.6	-	Strong shake-up satellites ~940-945 eV. [15]
Ga Metal (Ga^0)	-	~18.5	N/A
Ga(III) Oxide (Ga_2O_3)	-	~20.5-21.0	Significant shift to higher binding energy.
Cu-Ga Alloy	+0.5 to +1.0 eV shift	-	A positive shift in the Cu $2p_{3/2}$ binding energy relative to pure Cu indicates charge transfer from Ga to Cu upon alloying. [14] [16]

Part B: Low-Energy Electron Diffraction (LEED)

Protocol & Interpretation

Detailed LEED Protocol

Step 1: Instrument and Sample Setup

- **Sample Alignment:** Ensure the sample surface is oriented normal to the incident electron beam. The sample manipulator should allow for precise positioning.
- **UHV Conditions:** LEED is extremely surface-sensitive and requires UHV conditions ($<1 \times 10^{-9}$ Torr) to prevent attenuation of the electron beam and rapid contamination of the surface.[\[17\]](#)

Step 2: Acquiring LEED Patterns

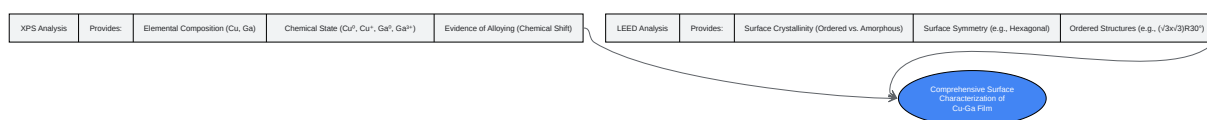
- **Initial Observation:** Start with a moderate beam energy (e.g., 70-100 eV) and observe the fluorescent screen for any diffraction spots.
- **Energy Variation (I-V Curves):** Systematically vary the primary beam energy (from ~20 eV to ~200 eV) and record the diffraction pattern at various intervals. Causality: The intensity of the diffraction spots varies with energy. A full analysis, known as an I-V curve analysis, can provide precise atomic positions, though qualitative pattern analysis is more common.[\[17\]](#)
[\[18\]](#)
- **Image Capture:** Use a camera to capture high-quality images of the LEED pattern at each energy, ensuring the (0,0) beam (the central spot) is visible for reference if possible.

Interpreting Cu-Ga LEED Patterns

The LEED pattern is a direct representation of the surface's reciprocal lattice. The spacing between spots is inversely proportional to the real-space lattice constants.[\[8\]](#)[\[19\]](#)

- **(1x1) Pattern:** If the LEED pattern has the same symmetry and spot spacing (when scaled for reciprocal space) as would be expected from the bulk crystal structure, the surface is "unreconstructed." For a film grown on a Cu(111) substrate, this would be a hexagonal pattern.

- Superstructures (Reconstruction/Alloying): The formation of an ordered surface alloy or reconstruction leads to new periodicities, which generate additional spots in the LEED pattern. For example, a $\text{Ga}(\sqrt{3} \times \sqrt{3})\text{R}30^\circ\text{-Cu}(111)$ structure, which has been observed, indicates that Ga atoms have formed an ordered overlayer or surface alloy with a unit cell larger than the underlying $\text{Cu}(111)$ substrate.[2]
- Diffuse Pattern: A lack of sharp spots and a high background intensity indicate a disordered or amorphous surface. This could mean the deposited Ga has not formed a crystalline structure or that the annealing was insufficient to promote ordering.



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Caption: Synergistic data from XPS and LEED.

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